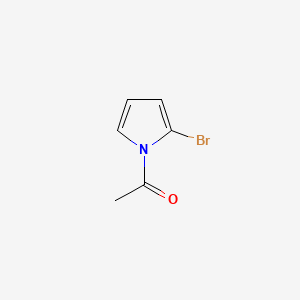

1-Acetyl-2-bromopyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromopyrrol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5(9)8-4-2-3-6(8)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWMDFUSSNRLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233429 | |

| Record name | N-Acetyl-2-bromopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84455-06-1 | |

| Record name | N-Acetyl-2-bromopyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084455061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-2-bromopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Acetyl 2 Bromopyrrole

Metal-Catalyzed Cross-Coupling Reactions at the C-2 Bromine Center

The bromine atom at the 2-position of the pyrrole (B145914) ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in constructing more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org In the context of 1-acetyl-2-bromopyrrole, this reaction allows for the introduction of various aryl, vinyl, or alkyl groups at the C-2 position.

Studies have shown that the choice of catalyst, base, and solvent system is crucial for achieving high yields. For instance, Pd(PPh₃)₄ in combination with a base like cesium carbonate (Cs₂CO₃) in a dioxane/water mixture has been found to be effective for the Suzuki-Miyaura coupling of related bromopyrrole systems. nih.gov The reaction conditions can be tailored to accommodate a wide range of boronic acids and their derivatives, providing access to a diverse library of 2-substituted pyrroles. nih.gov While specific data for 1-acetyl-2-bromopyrrole is not extensively detailed in the provided results, the general principles of Suzuki-Miyaura coupling on bromo-heterocycles are well-established. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles This table is illustrative of typical conditions and may be adapted for 1-acetyl-2-bromopyrrole.

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 |

| CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |

The reaction mechanism generally involves the oxidative addition of the bromopyrrole to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is of significant importance in the synthesis of pharmaceuticals and other biologically active compounds. youtube.comacs.org For 1-acetyl-2-bromopyrrole, this transformation would lead to the formation of 2-amino-1-acetylpyrrole derivatives.

The success of the Buchwald-Hartwig amination relies heavily on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand, such as XPhos, SPhos, or BrettPhos. youtube.com These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com A strong base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine. purdue.edu While direct examples with 1-acetyl-2-bromopyrrole are not provided, the general applicability of this methodology to aryl bromides is well-documented. researchgate.net

Table 2: Common Ligands and Bases in Buchwald-Hartwig Amination This table presents common reagents that could be applied to 1-acetyl-2-bromopyrrole.

| Ligand | Base | Typical Solvent |

| XPhos | NaOtBu | Toluene, Dioxane |

| SPhos | Cs₂CO₃ | Toluene, Dioxane |

| BrettPhos | LHMDS | Toluene |

The reaction allows for the coupling of a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. organic-chemistry.org

Other significant metal-catalyzed cross-coupling reactions applicable to 1-acetyl-2-bromopyrrole include the Sonogashira, Heck, and Stille couplings.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction would enable the synthesis of 2-alkynyl-1-acetylpyrroles. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. organic-chemistry.orgrsc.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.orgnih.gov

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgnumberanalytics.com Applying this to 1-acetyl-2-bromopyrrole would result in the formation of 2-alkenyl-1-acetylpyrroles. The reaction mechanism involves oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. numberanalytics.comlibretexts.org The stereoselectivity of the Heck reaction is a key feature, often leading to the trans isomer. organic-chemistry.org

The Stille coupling utilizes a palladium catalyst to couple an organohalide with an organotin compound (organostannane). openochem.orglibretexts.org This reaction offers a broad substrate scope and is tolerant of many functional groups. libretexts.org For 1-acetyl-2-bromopyrrole, a Stille reaction would allow the introduction of various organic groups at the C-2 position. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. openochem.org

Table 3: Overview of Sonogashira, Heck, and Stille Reactions

| Reaction | Coupling Partner | Key Catalyst/Reagent | Product Type |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | 2-Alkynylpyrrole |

| Heck | Alkene | Pd catalyst, Base | 2-Alkenylpyrrole |

| Stille | Organostannane | Pd catalyst | 2-Alkyl/Aryl/Vinylpyrrole |

Orthogonal Reactivity and Activation Strategies in Cross-Coupling

Orthogonal reactivity refers to the selective reaction of one functional group in the presence of another, similar functional group. In the context of cross-coupling reactions, this can be achieved by exploiting the different reactivities of various halide leaving groups or by using different catalyst systems that selectively activate one site over another. nih.govrsc.org

For a molecule containing multiple different halogen atoms, it is possible to perform sequential cross-coupling reactions. For instance, the greater reactivity of an iodide compared to a bromide can be exploited to achieve selective coupling at the iodo-position. wikipedia.org In a hypothetical di-halogenated pyrrole derivative, one could envision a strategy where a Sonogashira or Suzuki coupling is first performed at the more reactive halide position, followed by a second coupling reaction at the less reactive halide position under different conditions. rsc.org

Recent advances have also focused on iterative cross-coupling strategies, where a molecule is built up in a stepwise fashion using a series of different coupling reactions. semanticscholar.org This approach allows for the synthesis of complex, multi-functionalized molecules from simple starting materials.

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom on the 1-acetyl-2-bromopyrrole ring is susceptible to nucleophilic substitution, although this is generally less common than metal-catalyzed cross-coupling for aryl halides. ksu.edu.sa In nucleophilic aromatic substitution (SNAr), the attack of a nucleophile on the aromatic ring is facilitated by the presence of electron-withdrawing groups. The acetyl group on the nitrogen atom does exert an electron-withdrawing effect, which can activate the ring towards nucleophilic attack.

Common nucleophiles that could potentially displace the bromide include alkoxides, thiolates, and amines. lumenlearning.com The reaction typically requires harsh conditions, such as high temperatures and a strong base. The mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the bromide leaving group. ksu.edu.sa

Transformations Involving the N-Acetyl Group

The N-acetyl group in 1-acetyl-2-bromopyrrole plays a dual role: it acts as a protecting group for the pyrrole nitrogen and influences the reactivity of the pyrrole ring through its electron-withdrawing nature. This group can be removed (deprotected) under various conditions, typically by hydrolysis with a base (e.g., sodium hydroxide) or an acid. The removal of the acetyl group yields 2-bromopyrrole, which can then undergo further reactions at the nitrogen atom, such as N-alkylation or the introduction of a different protecting group.

Furthermore, the acetyl group itself can potentially undergo transformations, although this is less common than reactions involving the bromine atom or the pyrrole ring. For example, the carbonyl group could be reduced, or it could participate in condensation reactions under specific conditions. The ability to modify or remove the N-acetyl group adds to the synthetic utility of 1-acetyl-2-bromopyrrole, allowing for the generation of a wider range of pyrrole derivatives.

Carbonyl Group Modifications (e.g., reductions, additions)

The acetyl group of 1-acetyl-2-bromopyrrole is susceptible to various modifications typical of ketones, including reduction to an alcohol and addition of nucleophiles.

Reductions: The carbonyl moiety can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are mild enough to selectively reduce the ketone without affecting the pyrrole ring or the carbon-bromine bond. magritek.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, but care must be taken as they can sometimes lead to over-reduction or reaction with other parts of the molecule. magritek.com The Clemmensen and Wolff-Kishner reductions are methods to reduce carbonyls to hydrocarbons, though their harsh acidic or basic conditions, respectively, may not be compatible with the pyrrole ring system. slideshare.net

Additions: Grignard reagents (RMgX) readily add to the carbonyl group of ketones to form tertiary alcohols after an acidic workup. researchgate.netmasterorganicchemistry.comsigmaaldrich.com This reaction provides a powerful method for carbon-carbon bond formation. The reaction mechanism involves the nucleophilic attack of the carbanionic R group from the Grignard reagent on the electrophilic carbonyl carbon. researchgate.net

| Modification | Reagent Example | Product Type |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Addition | Alkyl/Aryl Magnesium Bromide (RMgBr) | Tertiary Alcohol |

α-Carbon Functionalization Reactions (e.g., condensations)

The methyl group of the acetyl moiety has acidic α-protons that can be removed by a base to form an enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions.

Condensations: The most notable reaction of this type is the aldol (B89426) condensation. magritek.commasterorganicchemistry.com In a crossed-aldol condensation, the enolate of 1-acetyl-2-bromopyrrole can react with an aldehyde that lacks α-hydrogens (e.g., benzaldehyde) to prevent self-condensation. wikipedia.orgfscj.edulibretexts.org The reaction is typically catalyzed by a base, which deprotonates the α-carbon to form the nucleophilic enolate. masterorganicchemistry.com This is followed by the nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration (often promoted by heat) to yield an α,β-unsaturated ketone. libretexts.org Studies on the related compound, 2-acetylpyrrole (B92022), have shown successful crossed-aldol condensations with various aromatic aldehydes.

A similar reaction, the Claisen-Schmidt condensation, specifically refers to the reaction between a ketone and an aromatic aldehyde. libretexts.org

| Reaction Type | Reactant | Catalyst | Product Type |

| Crossed Aldol Condensation | Aromatic Aldehyde (e.g., Benzaldehyde) | Base (e.g., NaOH, KOH) | α,β-Unsaturated Ketone |

Electrophilic Aromatic Substitution on the Pyrrole Core

The N-acetyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic aromatic substitution compared to unsubstituted pyrrole. However, substitution can still occur under appropriate conditions. The directing effect of the substituents on the ring is crucial in determining the position of the incoming electrophile. The N-acetyl group directs electrophiles to the C4 and C5 positions, while the existing bromo group at C2 also influences the final substitution pattern. For 2-acylpyrroles, electrophilic substitution generally favors the 4-position. acs.orgresearchgate.net

Bromination: Further bromination of 1-acetyl-2-bromopyrrole is an example of electrophilic aromatic substitution. Studies on similar 2-acylated pyrroles have shown that the regioselectivity of bromination is highly dependent on the brominating agent used. Reagents like N-bromosuccinimide (NBS) in THF tend to favor substitution at the C4 position. researchgate.netacs.org This is a useful method for synthesizing poly-substituted pyrroles.

Nitration: The introduction of a nitro group (–NO₂) onto the pyrrole ring can be achieved using nitrating agents. A common method involves a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the active electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comallen.in Given the directing effects of the N-acetyl group, nitration is expected to occur at the C4 or C5 position. The deactivating nature of both the acetyl and bromo groups would require carefully controlled reaction conditions to achieve mononitration and avoid decomposition. wikipedia.org

Friedel-Crafts Acylation: This reaction introduces an additional acyl group onto the pyrrole ring using an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃). nrochemistry.comstudymind.co.uksigmaaldrich.com The electrophile is a resonance-stabilized acylium ion. libretexts.org Due to the deactivating nature of the N-acetyl group, Friedel-Crafts reactions on 1-acetyl-2-bromopyrrole would be challenging and may require forcing conditions. The substitution would be expected to occur at the C4 or C5 position.

| Reaction | Reagent(s) | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 1-Acetyl-2,4-dibromopyrrole |

| Nitration | HNO₃ / H₂SO₄ | 1-Acetyl-2-bromo-4-nitropyrrole and/or 1-Acetyl-2-bromo-5-nitropyrrole |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-Acetyl-2-bromo-4-acylpyrrole and/or 1-Acetyl-2-bromo-5-acylpyrrole |

Mechanistic Investigations of Key Transformations of 1-Acetyl-2-bromopyrrole

The mechanisms of the key reactions of 1-acetyl-2-bromopyrrole are generally well-understood principles in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via a three-step sequence: generation of the electrophile, attack of the π-electron system of the pyrrole ring on the electrophile to form a resonance-stabilized carbocation intermediate (also known as a sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity. unacademy.comdalalinstitute.com Quantum chemical calculations on the bromination of 2-acylated pyrroles provide insight into the regioselectivity. The relative stabilities of the cationic intermediates formed upon attack at the C4 and C5 positions determine the product ratio. For many electron-withdrawing groups at C2, the intermediate leading to C4 substitution is more stable, thus favoring the formation of the 4-bromo product. acs.org

Carbonyl Addition (Grignard Reaction): The mechanism involves the nucleophilic attack of the partially negative carbon atom of the Grignard reagent on the partially positive carbonyl carbon of the acetyl group. masterorganicchemistry.com This forms a tetrahedral alkoxide intermediate. The subsequent addition of a protic solvent (acid workup) protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com

α-Carbon Condensation (Aldol): The base-catalyzed aldol condensation mechanism begins with the abstraction of an acidic α-proton from the acetyl group by a base, forming a resonance-stabilized enolate. masterorganicchemistry.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting alkoxide intermediate is protonated by the solvent to give a β-hydroxy ketone (the aldol addition product). masterorganicchemistry.com Under heating, this alcohol can be eliminated as a water molecule (dehydration) to form a conjugated α,β-unsaturated ketone. libretexts.org

Role in Advanced Organic Synthesis and Materials Precursor Chemistry

Precursor in the Construction of Complex Heterocyclic Systems

The structure of 1-acetyl-2-bromopyrrole is ideally suited for the synthesis of elaborate heterocyclic frameworks, which are often the core of pharmacologically active compounds. The bromine atom provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds.

Tandem Reactions: The compound is a key starting material in multi-step, one-pot syntheses. For instance, its derivatives are used in tandem acyl transfer–cyclization reactions to produce quinolinone alkaloids. acs.org A typical reaction involves a Sonogashira coupling of a protected 2-bromopyrrole derivative with an alkyne, followed by cyclization to build the complex heterocyclic system. acs.org

Fused Ring Systems: It serves as a precursor for creating fused heterocyclic systems such as thieno[3,2-b]pyrroles. researchgate.net These systems are of interest in medicinal chemistry and materials science. The synthesis often involves the transformation of the bromo- and acetyl-functionalized pyrrole (B145914) into a more complex structure that can undergo intramolecular cyclization. researchgate.net

A representative transformation is the Sonogashira coupling of a 2-bromopyrrole derivative to introduce an alkyne side chain, which is a critical step in forming larger ring systems.

| Reactant | Reagents | Product Type | Reference |

| N-Boc-2-bromopyrrole | TMS acetylene, Pd(PPh₃)₄, CuI, TEA | 2-Alkynylpyrrole | acs.org |

| 2-Acetylpyrrole (B92022) | N-Bromosuccinimide | 2-Acetyl-4-bromopyrrole | researchgate.net |

Building Block for Structurally Diverse Molecular Scaffolds

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds, often for drug discovery and development. mdpi.com Halogenated pyrroles, including 1-acetyl-2-bromopyrrole, are valuable building blocks for creating these scaffolds due to their inherent reactivity. researchgate.net

The utility of 1-acetyl-2-bromopyrrole lies in its ability to undergo substitution reactions at the C2 position, allowing for the introduction of diverse molecular fragments. This leads to the generation of novel molecular architectures. rsc.org For example, dibromopyrrolamide moieties have been incorporated into the design of novel DNA gyrase inhibitors, demonstrating the role of bromopyrroles in creating complex and biologically active scaffolds. helsinki.fi The synthesis of such scaffolds often relies on coupling the bromopyrrole unit with other cyclic or acyclic components to build a unique three-dimensional structure essential for biological activity. helsinki.finih.gov

Contribution to Polymerizable Monomers and Organic Electronic Precursors

Pyrrole-based polymers are a cornerstone of organic electronics, finding applications in conductive materials, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). diva-portal.orgrsc.org 1-Acetyl-2-bromopyrrole serves as a precursor to the monomers required for these advanced materials.

The synthetic route to these functional polymers often involves the palladium-catalyzed cross-coupling of brominated aromatic compounds. mdpi.com 1-Acetyl-2-bromopyrrole can be used in reactions like Suzuki or Stille couplings to link pyrrole units together or to other aromatic systems, creating conjugated polymers. The acetyl group can be removed post-polymerization if desired to modify the polymer's properties. The ability to create π-conjugated macromolecules from such monomers is central to tuning the optical and electronic properties of materials used in organic electronic devices. mdpi.comubc.ca

| Monomer Precursor Type | Potential Polymerization/Coupling | Application Area |

| Bromo-heterocycle | Suzuki, Stille, Direct Arylation Polycondensation | Conductive Polymers diva-portal.org |

| Functionalized Pyrrole | Electropolymerization | Organic Thin Films diva-portal.org |

| π-Extended Monomers | Direct Arylation Polymerization | Organic Solar Cells mdpi.com |

Development of Novel Reagents and Ligands from 1-Acetyl-2-bromopyrrole

The unique electronic properties and reactive nature of the bromo-pyrrole core make it an attractive platform for designing novel reagents and ligands for various applications, including biological and catalytic systems.

Bioactive Ligands: Bromo-pyrrole alkaloids have been identified as having interesting biological activities, acting as ligands for targets such as enzymes implicated in Alzheimer's disease. acs.org The synthesis of analogues and derivatives, starting from a simple precursor like 1-acetyl-2-bromopyrrole, allows for the exploration of structure-activity relationships.

Cholinesterase Inhibitors: The brominated dipeptide marine pharmacophore has been used as a versatile natural scaffold for designing potent and selective cholinesterase inhibitors. uit.no 1-Acetyl-2-bromopyrrole provides a readily available starting point for synthesizing libraries of such compounds for screening.

Reagents for Bioconjugation: The core structure can be elaborated into more complex reagents. For example, related heterocyclic structures like bromomaleimides are developed as reagents for the specific modification of proteins, a crucial technique in chemical biology. ucl.ac.uk The reactivity of the carbon-bromine bond is key to building these specialized molecules.

Spectroscopic and Computational Investigations of 1 Acetyl 2 Bromopyrrole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-Acetyl-2-bromopyrrole, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals corresponding to the protons on the pyrrole (B145914) ring and one signal for the methyl protons of the acetyl group. The substitution pattern—an acetyl group on the nitrogen and a bromine atom at the C2 position—significantly influences the chemical shifts. The N-acetyl group acts as an electron-withdrawing group, deshielding the ring protons and shifting them downfield compared to unsubstituted pyrrole. The bromine atom at C2 further deshields the adjacent H3 proton. The expected signals would be a triplet for H4, and doublets of doublets for H3 and H5, arising from spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Six distinct signals are anticipated: four for the pyrrole ring carbons and two for the acetyl group carbons (carbonyl and methyl). The C2 carbon, directly bonded to the electronegative bromine atom, is expected to be significantly shifted downfield. chemicalbook.com The electron-withdrawing nature of the N-acetyl group will also influence the chemical shifts of the ring carbons, particularly C2 and C5. nih.gov The carbonyl carbon of the acetyl group will appear at the lowest field, typically in the 165-175 ppm range for amides.

Predicted NMR Data for 1-Acetyl-2-bromopyrrole This table presents predicted chemical shift ranges based on known substituent effects on the pyrrole ring. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H3 | ¹H | 7.0 - 7.5 | dd |

| H4 | ¹H | 6.2 - 6.7 | t |

| H5 | ¹H | 6.8 - 7.3 | dd |

| CH₃ | ¹H | 2.4 - 2.7 | s |

| C2 | ¹³C | 115 - 125 | - |

| C3 | ¹³C | 110 - 120 | - |

| C4 | ¹³C | 110 - 120 | - |

| C5 | ¹³C | 125 - 135 | - |

| C=O | ¹³C | 168 - 172 | - |

| CH₃ | ¹³C | 24 - 28 | - |

Mass Spectrometry Applications in Reaction Monitoring and Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

For 1-Acetyl-2-bromopyrrole (C₆H₆BrNO), a key feature in the mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, one at [M]⁺ and another at [M+2]⁺. This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%). bldpharm.com

The fragmentation of the molecular ion would likely proceed through several predictable pathways. A common fragmentation for N-acetyl compounds is the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O), or the loss of the methylcarbonyl radical (•CH₃CO). The cleavage of the C-Br bond is another expected fragmentation pathway, leading to a fragment corresponding to the N-acetylpyrrole cation.

Predicted Major Fragments in the Mass Spectrum of 1-Acetyl-2-bromopyrrole

| m/z Value | Proposed Fragment | Notes |

| 187/189 | [C₆H₆BrNO]⁺ | Molecular ion peaks (M⁺, M+2⁺) |

| 144/146 | [C₆H₅BrNO - COCH₃]⁺ | Loss of acetyl radical |

| 108 | [C₆H₆NO]⁺ | Loss of Br radical from M⁺ |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Acetyl-2-bromopyrrole would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the N-acetyl group. This peak is typically observed in the range of 1680-1720 cm⁻¹ for N-substituted amides. Other characteristic absorptions would include C-H stretching vibrations of the pyrrole ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), C-N stretching vibrations, and various ring stretching and bending modes. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar C=O bond gives a strong IR signal, the vibrations of the less polar pyrrole ring C=C and C-C bonds often produce strong signals in the Raman spectrum, typically in the 1300-1600 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for 1-Acetyl-2-bromopyrrole

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| C-H stretch (aromatic) | Pyrrole Ring | 3100 - 3150 | Medium |

| C-H stretch (aliphatic) | Acetyl CH₃ | 2900 - 3000 | Medium |

| C=O stretch | N-Acetyl | 1680 - 1720 | Strong |

| C=C/C-N ring stretch | Pyrrole Ring | 1400 - 1600 | Medium-Strong |

| C-H bend | Pyrrole Ring | 700 - 900 | Medium |

| C-Br stretch | Bromo-substituent | 500 - 600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 1-Acetyl-2-bromopyrrole has been publicly reported, analysis of related structures can offer insights.

For instance, the crystal structure of the related compound 2-acetylpyrrole (B92022) reveals that it forms centrosymmetric dimers in the solid state through N—H⋯O hydrogen bonds. However, in 1-Acetyl-2-bromopyrrole, the acetyl group is attached to the nitrogen atom, meaning there is no N-H proton available for classical hydrogen bonding. Therefore, its solid-state packing would be governed by other intermolecular forces. These could include dipole-dipole interactions arising from the polar carbonyl group, π-π stacking between the pyrrole rings, and potentially halogen bonding, where the bromine atom acts as an electrophilic region interacting with a nucleophilic atom on a neighboring molecule.

Computational Chemistry Approaches (e.g., Density Functional Theory)

Computational methods, particularly Density Functional Theory (DFT), are powerful for investigating molecular properties that can be challenging to measure experimentally. nist.gov

DFT calculations can be used to model the electronic structure of 1-Acetyl-2-bromopyrrole. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. researchgate.net The HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely have significant contributions from the electron-withdrawing N-acetyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties.

Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution. The oxygen atom of the carbonyl group would be the region of highest negative potential (nucleophilic site), while the regions around the ring protons would be more electropositive.

For 1-Acetyl-2-bromopyrrole, a key structural feature is the rotation around the N-C(O) single bond. This rotation is not free and is characterized by a significant energy barrier, a well-known property of amides due to the partial double-bond character of the N-C bond. synblock.com Computational studies on related N-acylpyrroles have shown that the molecule preferentially adopts a planar conformation to maximize π-conjugation between the pyrrole ring and the acetyl group. DFT calculations can be used to determine the energy profile for rotation around this bond, identifying the ground state conformer(s) and the transition state for their interconversion. The rotational barrier is a critical parameter influencing the molecule's dynamic behavior and its ability to adopt specific shapes for molecular recognition.

Prediction of Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

To understand the chemical reactivity of 1-Acetyl-2-bromopyrrole, a series of reactivity descriptors would be calculated using methods rooted in Density Functional Theory (DFT). These descriptors help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks.

Fukui Functions: The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. Condensed Fukui functions are typically calculated for each atom in the molecule to pinpoint reactive centers. For 1-Acetyl-2-bromopyrrole, one would expect to calculate:

f+(r): for nucleophilic attack, indicating sites most susceptible to gaining an electron.

f-(r): for electrophilic attack, highlighting sites most likely to lose an electron.

f0(r): for radical attack.

A hypothetical data table for the condensed Fukui functions of 1-Acetyl-2-bromopyrrole is presented below. The values in this table are for illustrative purposes only and are not based on actual calculations.

Hypothetical Condensed Fukui Functions for 1-Acetyl-2-bromopyrrole

| Atom | f+ | f- | f0 |

|---|---|---|---|

| N1 | 0.05 | 0.12 | 0.085 |

| C2 | 0.25 | 0.08 | 0.165 |

| C3 | 0.10 | 0.15 | 0.125 |

| C4 | 0.08 | 0.18 | 0.130 |

| C5 | 0.12 | 0.20 | 0.160 |

| Br | 0.15 | 0.05 | 0.100 |

| C(acetyl) | 0.20 | 0.10 | 0.150 |

Electrostatic Potential (ESP): An electrostatic potential map illustrates the three-dimensional charge distribution of a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For 1-Acetyl-2-bromopyrrole, the ESP map would likely show a negative potential around the oxygen atom of the acetyl group and a positive potential near the hydrogen atoms.

Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the simulation of various spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of molecules.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of 1-Acetyl-2-bromopyrrole. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory. The predicted chemical shifts would be compared to experimental values if available, or serve as a reference for future experimental work.

Hypothetical Predicted 1H and 13C NMR Chemical Shifts for 1-Acetyl-2-bromopyrrole

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| H3 | 6.5 | 110.2 |

| H4 | 6.2 | 115.8 |

| H5 | 7.0 | 122.5 |

| CH3 (acetyl) | 2.5 | 25.0 |

| C2 | - | 118.0 |

| C3 | - | 110.2 |

| C4 | - | 115.8 |

| C5 | - | 122.5 |

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This simulated spectrum would show characteristic peaks for the functional groups present in 1-Acetyl-2-bromopyrrole, such as the C=O stretching of the acetyl group and the C-N and C-Br stretching vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate the electronic transitions and predict the UV-Vis absorption spectrum. The calculations would provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, offering insights into the electronic structure of the molecule.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For 1-Acetyl-2-bromopyrrole, this could involve studying various reactions, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic substitution on the pyrrole ring.

The process would involve:

Identifying Reactants, Products, and Intermediates: Defining the starting materials and potential products of a given reaction.

Locating Transition States: Using computational methods to find the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier for the reaction, which provides information about the reaction rate.

Constructing a Reaction Energy Profile: Plotting the energy of the system as it progresses from reactants to products, including any intermediates and transition states.

Such studies would provide a detailed, atomistic understanding of the reactivity and transformation of 1-Acetyl-2-bromopyrrole.

Emerging Research Directions and Future Perspectives in 1 Acetyl 2 Bromopyrrole Chemistry

Exploration of Unconventional Synthetic Pathways

While classical methods like the Paal-Knorr synthesis remain fundamental for forming the pyrrole (B145914) core nih.govsemanticscholar.org, contemporary research is actively exploring more sophisticated and unconventional routes to substituted pyrroles, including precursors like 1-acetyl-2-bromopyrrole. These modern strategies often provide superior control over substitution patterns and access to complex molecular architectures that are difficult to achieve through traditional means.

One prominent area of exploration is the use of multicomponent reactions, which allow for the construction of highly substituted pyrroles in a single step from simple starting materials. orientjchem.org The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful example of a [3+2] cycloaddition reaction that can be adapted to create a wide variety of pyrrole derivatives. nih.govmdpi.com This method is valued for its operational simplicity and broad substrate scope. mdpi.com Researchers have also developed novel cycloaddition reactions using substrates like styrylisoxazole compounds to build disubstituted pyrrole derivatives. nih.gov

Other innovative pathways include tandem reactions that combine multiple transformations into a single, efficient sequence. For instance, a remote propargylic amination followed by ring closure and aromatization has been developed to produce pyrrole derivatives under mild conditions with high regioselectivity. organic-chemistry.org Another strategy involves the synthesis of pyrrole derivatives from readily available materials like 2-pyrrole carboxylic acid esters, which undergo a sequence of bromination and decarboxylation to yield functionalized bromopyrroles. google.com These advanced methods highlight a shift towards more elegant and efficient synthetic strategies, enabling the creation of complex pyrrole-containing molecules with greater precision.

Development of More Efficient and Sustainable Catalytic Methodologies

A significant trend in modern chemistry is the development of "green" or sustainable synthetic methods, and the synthesis of pyrroles is no exception. semanticscholar.org Research is increasingly focused on replacing stoichiometric reagents with catalytic systems that are more efficient, atom-economical, and environmentally benign. rug.nl This includes the use of earth-abundant metal catalysts and renewable starting materials.

Recent breakthroughs have established sustainable routes to pyrroles using iridium- and iron-based catalysts. rug.nlnih.govresearchgate.net An iridium-catalyzed synthesis allows for the selective coupling of secondary alcohols and amino alcohols, which can be derived from renewable resources, to form the pyrrole ring. nih.govresearchgate.net This process is highly versatile, tolerating a wide array of functional groups, including bromides. nih.gov

Similarly, catalysts based on the earth-abundant and inexpensive metal iron have been developed for the direct synthesis of N-substituted pyrroles from unsaturated diols and primary amines. rug.nlacs.org These iron-catalyzed reactions proceed via a hydrogen autotransfer process and offer a more sustainable alternative to methods relying on precious metals like ruthenium or iridium. rug.nlacs.org The development of heterogeneous catalysts, such as iridium supported on functionalized activated carbon, further enhances sustainability by allowing for catalyst recovery and reuse. dtu.dk These catalytic systems operate under milder conditions and reduce waste, aligning with the principles of green chemistry. semanticscholar.orgnih.gov

Table 1: Comparison of Sustainable Catalytic Systems for Pyrrole Synthesis

| Catalyst System | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| Iridium-based catalyst | Secondary alcohols and amino alcohols | Uses renewable resources, tolerates many functional groups (including bromides), mild conditions. | nih.govresearchgate.net |

| Iron-based catalyst | Unsaturated diols and primary amines | Uses an earth-abundant and inexpensive metal, atom-economic, sustainable alternative to noble metals. | rug.nlacs.org |

| Iridium on N,P-doped activated carbon | Alcohols and amino alcohols | Heterogeneous system allowing for catalyst reuse, high stability and versatility. | dtu.dk |

| Copper(II) triflate (Cu(OTf)₂) | α-diazoketones and β-enaminoketones | Efficient for synthesis of 2,4,5-trisubstituted pyrroles. | organic-chemistry.org |

Investigation of Novel Reactivity Profiles and Selectivity Control

The N-acetyl group in 1-acetyl-2-bromopyrrole serves as a protecting group, which deactivates the pyrrole ring towards electrophilic substitution while enabling selective reactions at the C2 position. This feature makes it a valuable intermediate for controlled functionalization. A major focus of current research is exploiting the reactivity of the C-Br bond through various cross-coupling reactions.

2-Bromopyrrole derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which couples the pyrrole with arylboronic acids to form 2-arylpyrroles. researchgate.netresearchgate.net This methodology is a cornerstone for synthesizing a vast array of complex molecules, including natural products and pharmaceuticals. researchgate.net The N-protecting group is crucial for preventing side reactions and ensuring high yields in these transformations.

Beyond established coupling reactions, researchers are investigating novel methods for selectivity control. The choice of reaction conditions, such as the specific Brønsted acid used as a catalyst, can direct reaction pathways towards different products, a concept known as product selectivity control. nih.govnih.gov This allows for the synthesis of diverse molecular scaffolds from a common precursor by carefully tuning the reaction environment. nih.gov Looking to the future, highly advanced techniques such as the use of oriented external electric fields are being explored as a way to influence reaction pathways, potentially offering unprecedented control over both reactivity and stereoselectivity. rsc.org

Integration with Flow Chemistry and High-Throughput Synthesis Platforms

The integration of modern automation technologies is revolutionizing chemical synthesis, enabling faster, more efficient, and safer production of molecules. wikipedia.orgnih.gov Automated synthesis, which employs robotic platforms, and flow chemistry, where reactions are run in continuous streams through tubes or channels, are becoming increasingly important in both academic and industrial research. wikipedia.orgnewcastle.edu.au

These platforms offer significant advantages, including enhanced reaction control, increased reproducibility, and higher throughput. wikipedia.org For a compound like 1-acetyl-2-bromopyrrole, automated systems can be used to rapidly screen different reaction conditions to optimize its synthesis or its subsequent conversion into more complex derivatives. newcastle.edu.au This is particularly valuable in medicinal chemistry, where large libraries of related compounds are often needed for biological screening. nih.govscispace.com

Flow chemistry systems enhance safety by minimizing the volume of hazardous reagents at any given time and allow for precise control over parameters like temperature and reaction time. This level of control can improve yields and reduce the formation of byproducts. The adoption of these high-throughput techniques accelerates the discovery-to-development pipeline, allowing researchers to more quickly identify new molecules with desired properties and develop practical, scalable synthetic routes. wikipedia.org

Potential for Applications in Emerging Functional Materials as Synthetic Building Blocks

The unique chemical functionalities of 1-acetyl-2-bromopyrrole make it an attractive building block for the synthesis of advanced functional materials. netascientific.com The pyrrole core is the fundamental unit of conducting polymers like polypyrrole, and derivatives are widely used to create tailored materials with specific electronic, optical, or biological properties. psu.edumdpi.comnih.gov

The bromine atom on the 1-acetyl-2-bromopyrrole scaffold provides a reactive handle for polymerization or for grafting the molecule onto other structures. The acetyl group can be retained or removed to modify the electronic properties of the resulting material. N-substituted pyrroles are particularly useful because they tend to form polymers with more regular structures. mdpi.com By choosing appropriate pyrrole precursors, researchers can synthesize functionalized electropolymers with applications as chemical and biological sensors, redox-addressable molecular libraries, and biocompatible interfaces. psu.edunih.gov

For example, carboxyl-functionalized polypyrrole films have been created that exhibit nanoporous structures and can be used as permeable membranes or as surfaces for immobilizing biomolecules. nih.gov Furthermore, novel polymers based on thieno[3,2-b]pyrrole derivatives have shown promise as cathode materials in potassium-ion batteries. rsc.org The versatility of bromopyrrole building blocks continues to drive innovation in materials science, opening doors to new technologies in electronics, energy storage, and biomedical devices. ktu.lt

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Acetyl-2-bromopyrrole, and how do reaction parameters (e.g., solvent, temperature) affect yield?

- Methodological Answer : The Clauson-Kass pyrrole synthesis is a foundational method for brominated pyrroles. For 1-Acetyl-2-bromopyrrole, acetylation of 2-bromopyrrole precursors using acetyl chloride or acetic anhydride under anhydrous conditions is typical. Solvent polarity (e.g., dichloromethane vs. THF) and temperature control (0–25°C) are critical to minimize side reactions like dehalogenation. Yields can be optimized by slow addition of acetylating agents and inert atmosphere use . Thin-layer chromatography (TLC) with silica gel plates (eluent: hexane/ethyl acetate) is recommended to monitor reaction progress .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize 1-Acetyl-2-bromopyrrole?

- Methodological Answer :

- ¹H NMR : The acetyl group (δ ~2.3–2.6 ppm) and pyrrole protons (δ ~6.5–7.2 ppm) should show distinct splitting patterns. Coupling constants (e.g., J = 3–4 Hz for adjacent pyrrole protons) confirm substitution patterns.

- IR : Stretching frequencies for C=O (1700–1750 cm⁻¹) and C-Br (600–700 cm⁻¹) are key. Discrepancies in reported IR data may arise from sample hydration; ensure anhydrous KBr pellet preparation .

Q. What precautions are necessary for handling 1-Acetyl-2-bromopyrrole due to its instability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent bromine loss or decomposition. Use amber vials to limit light exposure. For reactions, avoid prolonged heating (>60°C) and strongly basic conditions, which accelerate degradation. Purity checks via GC-MS or HPLC (C18 column, acetonitrile/water gradient) are advised pre-experiment .

Advanced Research Questions

Q. How does the acetyl group at the 1-position influence the electronic and steric environment of 2-bromopyrrole in electrophilic substitutions?

- Methodological Answer : The acetyl group is electron-withdrawing, reducing pyrrole ring electron density and directing electrophiles to the less substituted β-positions. Computational studies (DFT calculations) can map charge distribution. Experimentally, nitration (HNO₃/Ac₂O) or Friedel-Crafts alkylation can probe regioselectivity. Compare results with non-acetylated 2-bromopyrrole to isolate steric effects .

Q. What strategies mitigate contradictory NMR spectral data for 1-Acetyl-2-bromopyrrole across studies?

- Methodological Answer : Discrepancies often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism. Standardize solvent systems and record spectra at consistent temperatures (e.g., 25°C). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. Can 1-Acetyl-2-bromopyrrole serve as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), and what challenges exist?

- Methodological Answer : The bromine atom is reactive in Pd-catalyzed couplings, but competing side reactions (e.g., acetyl group hydrolysis) may occur. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) in anhydrous toluene/ethanol. Monitor via LC-MS to track debromination by-products. Compare yields with analogous 2-chloropyrroles to assess halogen reactivity trends .

Q. How do solvent polarity and Lewis acid additives affect the stability of 1-Acetyl-2-bromopyrrole during storage?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) accelerate decomposition via solvolysis. Stability tests using accelerated aging (40°C/75% RH) show higher degradation in DMF. Adding molecular sieves (3Å) or stabilizing agents (BHT) improves shelf life. UV-Vis spectroscopy (λ = 250–300 nm) tracks bromine retention over time .

Data Analysis and Contradiction Resolution

Q. What explains conflicting reports on the reactivity of 1-Acetyl-2-bromopyrrole in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Variations in reaction conditions (e.g., solvent nucleophilicity, temperature) lead to divergent pathways. For example, in DMF with KCN, bromide displacement dominates, while in methanol, solvolysis to 1-Acetylpyrrole-2-ol is favored. Kinetic studies (time-resolved ¹H NMR) can elucidate intermediate formation .

Q. How can computational modeling resolve ambiguities in the reaction mechanism of 1-Acetyl-2-bromopyrrole under catalytic conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Compare computed intermediates (e.g., Pd-π complexes in cross-coupling) with experimental LC-MS data. Solvent effects can be simulated using continuum models (PCM) to refine mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.